
4,4'-Diamino-2,2'-dibromobiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Diamino-2,2’-dibromobiphenyl is an organic compound with the molecular formula C₁₂H₁₀Br₂N₂ It is a derivative of biphenyl, where two bromine atoms and two amino groups are substituted at the 2,2’ and 4,4’ positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,4’-Diamino-2,2’-dibromobiphenyl can be synthesized through a multi-step process involving the reduction, bromination, and amination of biphenyl derivatives. One common method involves the reduction of 4,4’-dinitrobiphenyl to 4,4’-diaminobiphenyl, followed by bromination at the 2,2’ positions using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of 4,4’-Diamino-2,2’-dibromobiphenyl typically involves large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process may include the use of catalysts and specific reaction conditions to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Diamino-2,2’-dibromobiphenyl undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The bromine atoms can be reduced to form hydrogenated biphenyl derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and nitric acid (HNO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) for hydroxyl substitution or alkyl halides for alkyl substitution.
Major Products Formed
Oxidation: 4,4’-Dinitro-2,2’-dibromobiphenyl.
Reduction: 4,4’-Diamino-2,2’-dihydrobiphenyl.
Substitution: 4,4’-Diamino-2,2’-dihydroxybiphenyl or 4,4’-Diamino-2,2’-dialkylbiphenyl.
Aplicaciones Científicas De Investigación
4,4’-Diamino-2,2’-dibromobiphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4,4’-Diamino-2,2’-dibromobiphenyl involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can affect the structure and function of proteins and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-Dibromo-2,2’-dinitrobiphenyl
- 4,4’-Dihydroxy-2,2’-dibromobiphenyl
- 4,4’-Diamino-2,2’-dihydroxybiphenyl
Uniqueness
4,4’-Diamino-2,2’-dibromobiphenyl is unique due to the presence of both amino and bromine substituents, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other biphenyl derivatives .
Propiedades
IUPAC Name |
4-(4-amino-2-bromophenyl)-3-bromoaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2N2/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14/h1-6H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBGOWIFSRZWIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)C2=C(C=C(C=C2)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-cyclopentyl-1,3-oxazole-4-carboxamide;dihydrochloride](/img/structure/B2851138.png)
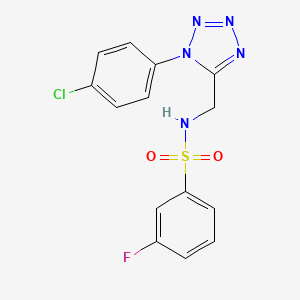
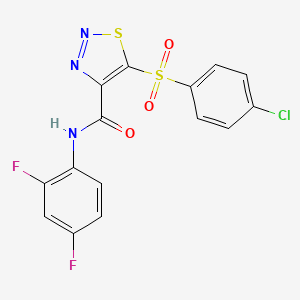
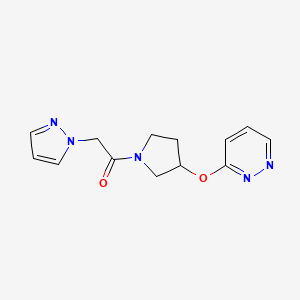
![N-(2-Methoxy-5-methylphenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B2851150.png)
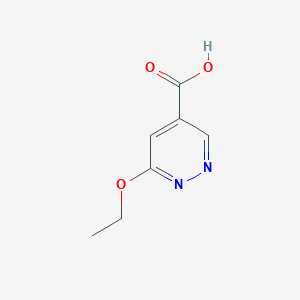
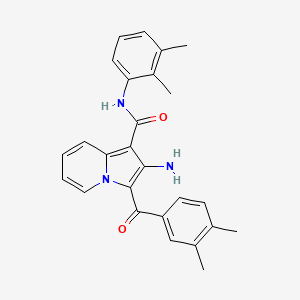
![4-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5,6-dimethylpyrimidine](/img/structure/B2851153.png)
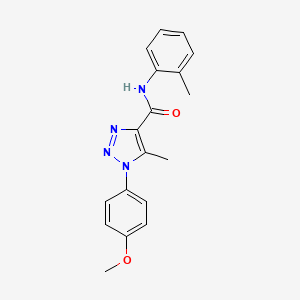
![N-(5-Chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamide](/img/structure/B2851155.png)
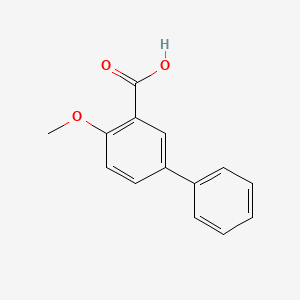
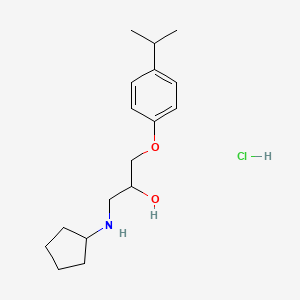
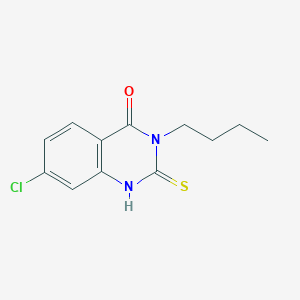
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,4,5-tetrahydro-1-benzazepine-7-carboxylic acid](/img/structure/B2851161.png)
